Paliperidone Palmitate is a long-acting, atypical antipsychotic medication. [, , ] It is the palmitate ester of Paliperidone, which is an active metabolite of Risperidone. [, , , , ] Paliperidone Palmitate is formulated as an aqueous, intramuscular depot injection for the treatment of schizophrenia. [, , , , ] The medication is designed to slowly release Paliperidone over an extended period, offering sustained therapeutic effects. [, , ] Paliperidone Palmitate is a valuable tool in schizophrenia research, particularly in studies investigating treatment adherence, relapse prevention, and long-term outcomes in real-world settings. [, , , , , , , , , ]
Paliperidone palmitate is an antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. It is a long-acting injectable formulation of paliperidone, which is the active metabolite of risperidone. This formulation allows for extended therapeutic effects, reducing the frequency of administration compared to oral medications.
Paliperidone palmitate is synthesized from paliperidone, which is derived from risperidone. The compound was developed by Janssen Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2010 for the treatment of schizophrenia.
Paliperidone palmitate belongs to the class of atypical antipsychotics. These medications are characterized by their ability to target various neurotransmitter receptors in the brain, including dopamine and serotonin receptors, which play significant roles in mood and behavior regulation.
The synthesis of paliperidone palmitate involves several key steps. One common method includes:
The synthesis can be performed via a one-pot process, which simplifies the procedure by avoiding intermediate isolation steps. Reaction times typically range from 2 to 10 hours, depending on conditions such as temperature and solvent choice .
Paliperidone palmitate has a complex molecular structure characterized by its ester bond formed between paliperidone and palmitic acid. Its chemical formula can be represented as CHNO.
The molecular weight of paliperidone palmitate is approximately 475.65 g/mol. The structure includes a piperidine ring and a benzisoxazole moiety, which are critical for its pharmacological activity.
The primary reaction involved in the synthesis of paliperidone palmitate is an esterification reaction between paliperidone and palmitic acid or its derivatives (such as palmitoyl chloride). This reaction can be catalyzed by Lewis acids, enhancing yield and purity .
The use of Lewis acids like boron trifluoride during the synthesis can significantly improve the efficiency of the reaction, leading to higher yields and reduced purification needs . Reaction conditions such as temperature and time are critical; optimal conditions can lead to a substantial increase in yield compared to traditional methods.
Paliperidone palmitate exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This dual action helps alleviate symptoms of schizophrenia, including hallucinations and delusions.
Upon administration, paliperidone palmitate is hydrolyzed into paliperidone, which then interacts with neurotransmitter receptors. The long-acting formulation allows for sustained release into the bloodstream, maintaining therapeutic levels over an extended period .
Clinical studies have shown that paliperidone palmitate effectively reduces relapse rates in patients with schizophrenia when compared to placebo treatments .
Paliperidone palmitate appears as a white to off-white powder that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Relevant analyses include differential scanning calorimetry (DSC) and infrared spectroscopy, which confirm its crystalline nature and purity .
Paliperidone palmitate is primarily used in psychiatric medicine for managing schizophrenia and schizoaffective disorder. Its long-acting formulation provides several advantages:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: